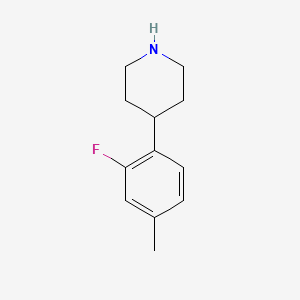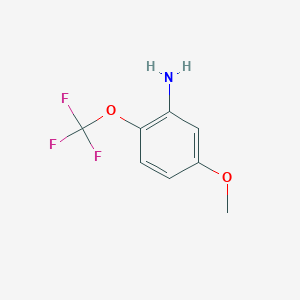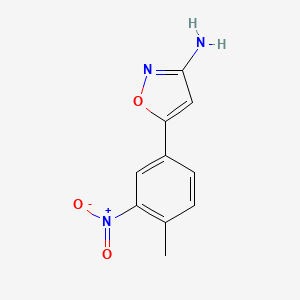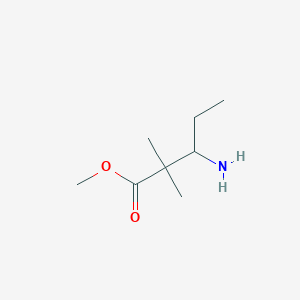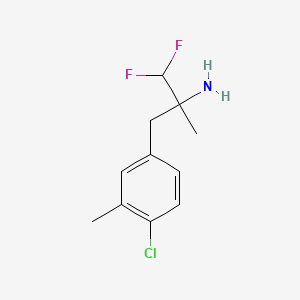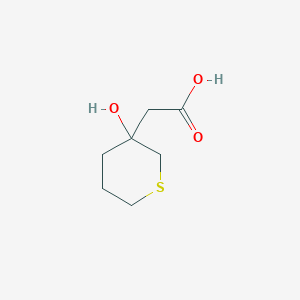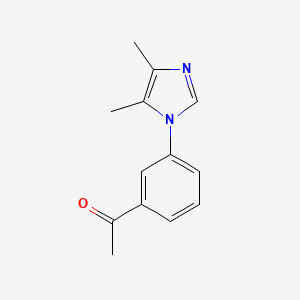
1-(3-(4,5-Dimethyl-1h-imidazol-1-yl)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4,5-Dimethyl-1h-imidazol-1-yl)phenyl)ethan-1-one is a synthetic organic compound that features a substituted imidazole ring Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms within a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(3-(4,5-Dimethyl-1h-imidazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The phenyl and imidazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1-(3-(4,5-Dimethyl-1h-imidazol-1-yl)phenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s imidazole ring is a common motif in biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals, dyes, and other functional materials.
作用機序
The mechanism of action of 1-(3-(4,5-Dimethyl-1h-imidazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
1H-Imidazole, 1,4-dimethyl-: This compound features a similar imidazole ring but with different substitution patterns.
4,5-Diphenyl-1H-imidazole-2-yl derivatives: These compounds have phenyl groups attached to the imidazole ring, similar to 1-(3-(4,5-Dimethyl-1h-imidazol-1-yl)phenyl)ethan-1-one.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
1-[3-(4,5-dimethylimidazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H14N2O/c1-9-10(2)15(8-14-9)13-6-4-5-12(7-13)11(3)16/h4-8H,1-3H3 |
InChIキー |
SXXJGULQLWBPEA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C=N1)C2=CC=CC(=C2)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


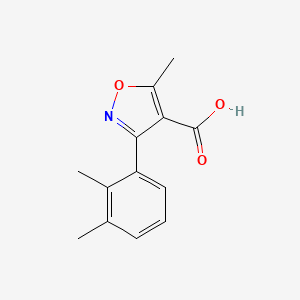
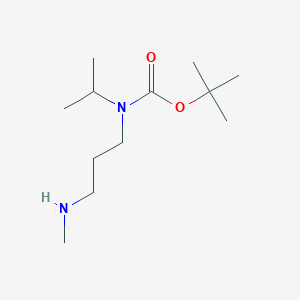
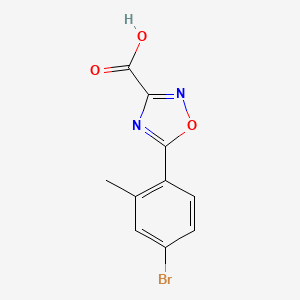
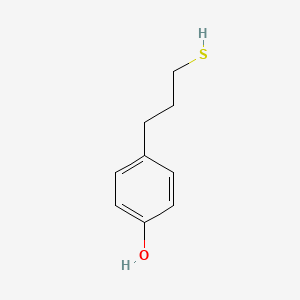
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B15311300.png)
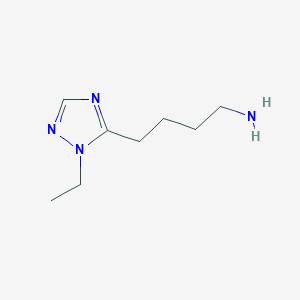
![3-[2-(Methylamino)ethyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B15311312.png)
![7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B15311318.png)
